Tubulin polymerization-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-34 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. This compound has shown high selectivity against certain cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
The preparation of Tubulin polymerization-IN-34 involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves the use of [1,2]oxazoloisoindoles as starting materials. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Tubulin polymerization-IN-34 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Tubulin polymerization-IN-34 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the polymerization of tubulin and the effects of various inhibitors on this process. In biology, it is used to investigate the role of tubulin in cellular processes such as cell division and intracellular transport. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Additionally, it has applications in industry, particularly in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Tubulin polymerization-IN-34 involves its binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This inhibition disrupts the mitotic process of cells, leading to the interruption of cell division and ultimately causing apoptosis of tumor cells. The molecular targets involved in this process include key residues of tubulin proteins, such as Ser140, Glu183, Ile171, Thr179, and Ala180 .
Comparison with Similar Compounds
Tubulin polymerization-IN-34 can be compared with other similar compounds, such as Combretastatin A-4 (CA-4) and other tubulin polymerization inhibitors. While CA-4 is one of the most potent tubulin polymerization inhibitors, this compound demonstrates high selectivity against specific cancer cell lines, making it unique in its application. Other similar compounds include various styrylquinoline derivatives and novel natural product-based tubulin inhibitors .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. The compound’s unique properties and high selectivity against certain cancer cell lines further highlight its importance in the field of medicinal chemistry.
Properties
Molecular Formula |
C31H35N3O6 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-3-(morpholin-4-ylmethyl)-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C31H35N3O6/c1-35-22-7-5-20(6-8-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)9-10-24-26(32-40-30(24)25)19-33-11-13-39-14-12-33/h5-8,15-16,18H,9-14,17,19H2,1-4H3 |
InChI Key |
SBVXIFQNZFVCEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.